
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group, a ketone, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the aldol condensation of methyl ketones with aldehydes, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid.
Reduction: 5-Methyl-3-hydroxycyclohex-1-ene-1-carbaldehyde or 5-Methyl-3-oxocyclohex-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde exerts its effects depends on its chemical structure and the functional groups present. The aldehyde and ketone groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
5-Methyl-2-cyclohexen-1-one: Lacks the aldehyde group but has a similar cyclohexene ring structure.
3-Methyl-2-cyclohexen-1-one: Similar structure with a different position of the methyl group.
Uniqueness
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the same cyclohexene ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
88790-44-7 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-methyl-3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
LQLFSHZYXVGUOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CC(=O)C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


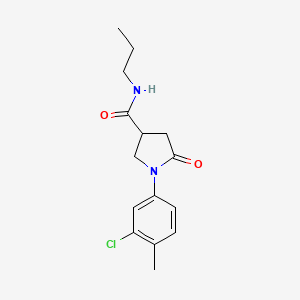

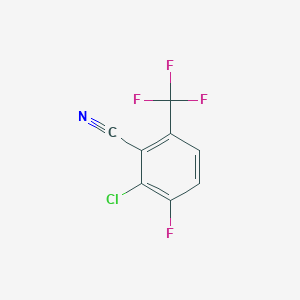
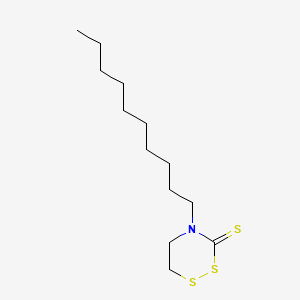

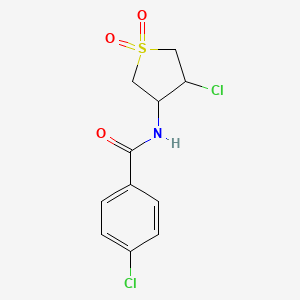
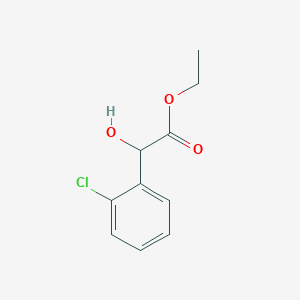
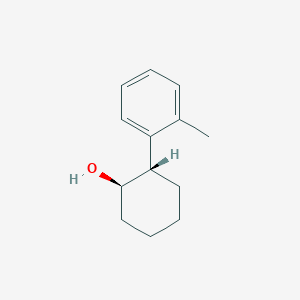
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)

![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)
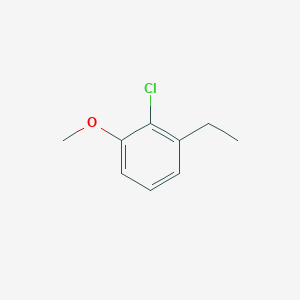

![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
